5-Amino-2-chloro-4-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O4 |
|---|---|
Molecular Weight |
216.58 g/mol |
IUPAC Name |
5-amino-2-chloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) |
InChI Key |
KWITZCPBUCSQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Foundational Research Context for 5 Amino 2 Chloro 4 Nitrobenzoic Acid
Positioning within Halogenated and Nitrated Aminobenzoic Acid Chemistry
5-Amino-2-chloro-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid, belonging to the class of halogenated and nitrated aminobenzoic acids. Its chemical architecture, featuring an amino (-NH2), a chloro (-Cl), and a nitro (-NO2) group attached to a benzoic acid core, imparts a unique combination of electronic and steric properties that define its reactivity and utility in organic synthesis. The molecular formula of the compound is C₇H₅ClN₂O₄, and it has a molecular weight of 216.58 g/mol .
The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro, and carboxylic acid) groups on the benzene (B151609) ring creates a complex electronic environment. The nitro group, being a strong deactivating group, significantly influences the acidity of the carboxylic acid and the basicity of the amino group. For instance, the presence of a nitro group generally increases the acidity of benzoic acid derivatives. wikipedia.org In contrast, the amino group is an activating group. This juxtaposition of functional groups makes the aromatic ring susceptible to a variety of chemical transformations.
The reactivity of this compound is characterized by the distinct chemical behaviors of its functional groups. The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. The chloro group, while generally less reactive towards nucleophilic substitution on an aromatic ring, can be substituted under specific conditions. The amino group can undergo oxidation to form nitroso or nitro compounds.
To better understand the specific properties of this compound, a comparison with related compounds is insightful. For example, 2-Amino-5-chlorobenzoic acid, which lacks the nitro group, has a lower molecular weight and reduced acidity. Conversely, the presence of the nitro group in this compound makes it a stronger acid compared to its non-nitrated counterpart.
Table 1: Comparison of Physicochemical Properties of Related Aminobenzoic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Differences from this compound |
| This compound | 34649-02-0 | C₇H₅ClN₂O₄ | 216.58 | Not available | - |
| 2-Amino-5-chlorobenzoic acid | 635-21-2 | C₇H₆ClNO₂ | 171.57 | 209–213 | Lacks the nitro group, resulting in lower acidity. |
| 5-Amino-2-nitrobenzoic acid | 13280-60-9 | C₇H₆N₂O₄ | 182.13 | 236-238 | Lacks the chloro group. sigmaaldrich.com |
| 2-Chloro-4-nitrobenzoic acid | 99-60-5 | C₇H₄ClNO₄ | 201.56 | 136-140 | Lacks the amino group. frontiersin.org |
| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.57 | 227-229 | Lacks the amino group and has a different substitution pattern. nbinno.com |
Strategic Importance as a Molecular Scaffold in Advanced Chemical Research
The strategic importance of this compound in advanced chemical research lies in its role as a versatile molecular scaffold. A molecular scaffold, or building block, is a key structural component used in the synthesis of more complex molecules. nih.gov The multiple reactive sites on this compound allow for its elaboration into a wide variety of derivatives, making it a valuable intermediate in the fields of medicinal chemistry and materials science.
In medicinal chemistry, derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. By modifying the functional groups of this scaffold, chemists can synthesize novel compounds and screen them for biological activity. For example, the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) can potentially involve intermediates derived from this compound.
The compound also serves as a crucial intermediate in the synthesis of various heterocyclic compounds. nih.govnih.gov Heterocyclic chemistry is a cornerstone of drug discovery, as a vast number of pharmaceuticals contain heterocyclic rings. The functional groups on this compound can be manipulated to facilitate the formation of these ring systems. For instance, the reduction of the nitro group to an amine, followed by reactions involving the amino and carboxylic acid groups, can lead to the formation of fused heterocyclic systems like quinazolinones. nih.gov
A notable application of related compounds is in the synthesis of antidiabetic agents. For example, 2-chloro-4-nitrobenzoic acid is a precursor in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which have shown potential as antidiabetic agents. nih.gov This highlights the general utility of halogenated nitrobenzoic acids as scaffolds in the development of therapeutic agents.
The reactivity of this compound allows for a range of chemical transformations, further underscoring its importance as a molecular scaffold.
Table 2: Key Reactions of this compound
| Reaction Type | Reagents and Conditions | Major Product Formed |
| Reduction of Nitro Group | Hydrogen gas, palladium on carbon (Pd/C) catalyst | 2,4-Diamino-5-chlorobenzoic acid |
| Substitution of Chloro Group | Amines or thiols, often in the presence of a base | 5-Substituted-2-amino-4-nitrobenzoic acid derivatives |
| Oxidation of Amino Group | Potassium permanganate (B83412) (KMnO₄) | Derivatives with modified functional groups |
Synthetic Methodologies and Route Optimization for 5 Amino 2 Chloro 4 Nitrobenzoic Acid and Its Analogues
Established Synthetic Routes for Substituted Benzoic Acids
Traditional synthetic pathways to complex benzoic acid derivatives rely on a sequence of well-understood aromatic substitution reactions. The success of these routes hinges on the careful control of regioselectivity, dictated by the electronic and steric effects of the substituents already present on the aromatic ring. A plausible pathway to 5-amino-2-chloro-4-nitrobenzoic acid involves the initial nitration of a halogenated precursor, followed by a second nitration and subsequent selective reduction.
Regioselective Nitration of Halogenated Benzoic Acid Precursors
The introduction of a nitro group onto a halogenated benzoic acid ring is a classic electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the existing substituents. A carboxyl group (-COOH) is a deactivating, meta-directing group, while a chloro group (-Cl) is deactivating but directs incoming electrophiles to the ortho and para positions.
When nitrating 2-chlorobenzoic acid, a mixture of isomers is typically formed. The reaction with nitric acid in the presence of concentrated sulfuric acid primarily yields 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. patsnap.com The formation of 2-chloro-4-nitrobenzoic acid, a key intermediate for the target molecule, can also occur. Controlling reaction conditions, such as temperature, is crucial; for instance, maintaining the nitration temperature at or below 5°C has been shown to influence the isomer distribution. google.com A subsequent nitration of 2-chloro-4-nitrobenzoic acid would be required to introduce a second nitro group at the 5-position, followed by selective reduction. Conventional nitration processes often require a large excess of sulfuric acid to maintain the solubility of the nitrated products, which presents environmental and economic challenges. google.com
Table 1: Regioselective Nitration of Halogenated Benzoic Acid Precursors
| Precursor | Reagents & Conditions | Primary Product(s) | Yield | Reference |
|---|---|---|---|---|
| o-Chlorobenzoic acid | Conc. H₂SO₄, HNO₃, Temp: 30°C | 2-Chloro-5-nitrobenzoic acid & 2-chloro-3-nitrobenzoic acid | Not specified | patsnap.com |
| o-Chlorobenzoic acid | Nitrating acid, Temp: ≤ 5°C | Mixture of chloro-nitro-benzoic acids | Not specified | google.com |
| 2,5-Dichlorobenzoic acid | 95-98% H₂SO₄, 33% HNO₃/67% H₂SO₄ | 2,5-Dichloro-3-nitrobenzoic acid | Not specified | google.com |
| Benzoic acid | Br₂, FeBr₃ | m-Bromobenzoic acid | Not specified | youtube.com |
Selective Reduction of Nitro Groups to Amino Functionalities
The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. acs.org When a molecule contains multiple nitro groups, as in a dinitrobenzoic acid intermediate, the selective reduction of one group while preserving the other is a significant challenge.
The Zinin reduction, which employs reagents like sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaHS), or ammonium (B1175870) sulfide, is a classic method for the selective reduction of one nitro group in polynitroarenes. stackexchange.com The mechanism is thought to involve the nucleophilic attack of the divalent sulfur species on the nitro group. stackexchange.com The regioselectivity is often influenced by steric hindrance, with the least hindered nitro group being preferentially reduced. In substituted dinitrophenols, a nitro group ortho to the hydroxyl group is often reduced preferentially. stackexchange.com
Beyond the Zinin method, various other reagents have been developed for this purpose. Catalytic hydrogenation can be selective under carefully controlled conditions, but over-reduction is a risk. researchgate.net Modern methods often employ metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), in combination with transition metal complexes or other catalytic systems to achieve high chemoselectivity, tolerating other reducible functional groups like halogens and esters. jsynthchem.comorganic-chemistry.orgjsynthchem.com
Table 2: Selective Reduction of Aromatic Nitro Compounds
| Substrate Type | Reagents & Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Polynitro aromatics | Na₂S, NaHS, or (NH₄)₂S (Zinin Reduction) | Monoamino nitro aromatics | Reduces one nitro group, often the least sterically hindered. | stackexchange.com |
| Dinitroarenes | HSiCl₃, Tertiary amine | Nitroanilines | Metal-free method with wide functional group tolerance. | organic-chemistry.org |
| Aromatic nitro compounds | NaBH₄ / Ni(PPh₃)₄, EtOH | Aromatic amines | Raises the reducing power of NaBH₄ for nitro groups. | jsynthchem.comjsynthchem.com |
| Aromatic nitro compounds | Formic acid, CeY zeolite, Microwave | Aromatic amines | Selective for nitro groups over halogens and carbonyls. | koreascience.kr |
Halogenation Strategies on Aromatic Systems
The introduction of a chlorine atom onto the benzoic acid framework is typically achieved through electrophilic aromatic substitution. Direct halogenation of benzoic acid with chlorine or bromine in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) results in substitution primarily at the meta-position due to the deactivating, meta-directing nature of the carboxyl group. youtube.combyjus.com
To achieve ortho-halogenation, as required for 2-chlorobenzoic acid precursors, alternative strategies are necessary. One approach is to start with a precursor where the ortho-position is already substituted, for example, using o-chlorotoluene and subsequently oxidizing the methyl group to a carboxylic acid. quora.com Another innovative method involves the reaction of benzoic acids with a halogenating agent (e.g., N-bromosuccinimide) in the presence of an alkaline compound, which can provide high regioselectivity for the 2-position. google.com Such methods avoid the isomeric mixtures that complicate purification in direct halogenation routes.
Table 3: Halogenation of Benzoic Acid and Related Systems
| Substrate | Reagents & Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Benzoic acids | Halogenating agent (e.g., NBS), Alkaline compound | 2-Halogenated benzoic acids | High regioselectivity for the ortho position. | google.com |
| Benzene (B151609) | Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Chlorobenzene or Bromobenzene | Standard electrophilic aromatic substitution. | masterorganicchemistry.com |
| Benzoic acid | Br₂, FeBr₃ | m-Bromobenzoic acid | Substitution occurs at the meta position. | youtube.com |
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include the avoidance of toxic metal catalysts and the use of energy-efficient technologies like microwave irradiation.
Metal Catalyst-Free Amination Procedures
The formation of aryl-amine bonds is traditionally accomplished via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). However, the development of metal-free alternatives is highly desirable to avoid catalyst toxicity and contamination of the final product. ntu.edu.sg One major pathway for metal-free amination is Nucleophilic Aromatic Substitution (SNAr). This reaction is effective on aryl halides that are "activated" by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. nih.gov For a precursor like 2,5-dichloro-4-nitrobenzoic acid, the chlorine at the 5-position is activated for substitution by the para-nitro group. These reactions can proceed in the presence of a base in polar aprotic solvents, though sometimes requiring high temperatures. researchgate.net
More recently, photoredox catalysis has emerged as a powerful tool for mild, metal-free amination. researchgate.net Using organic photoredox catalysts, such as acridinium (B8443388) salts, even unactivated aryl halides or ethers can be converted into reactive cation-radical intermediates that readily undergo substitution with amine nucleophiles under blue light irradiation. nih.govresearchgate.net
Table 4: Metal Catalyst-Free Amination of Aryl Compounds
| Substrate Type | Reagents & Conditions | Product Type | Mechanism/Key Features | Reference |
|---|---|---|---|---|
| Electron-deficient aryl halides | Amine, Base (e.g., K₃PO₄), DMSO | N-Aryl amines | Classical SNAr on activated substrates. | researchgate.net |
| Aryl methyl ethers | Primary amine, Acridinium photoredox catalyst, Blue light | Anilines | Cation-Radical Accelerated SNAr (CRA-SNAr). | nih.gov |
| Unactivated fluoroarenes | Primary aliphatic amine, Acridinium photoredox catalyst, Blue light | Aromatic amines | SNAr via fluoroarene radical intermediates. | researchgate.net |
| Arylboronic acids | O-(2,4-dinitrophenyl)hydroxylamine | Primary aromatic amines | First metal-free amination of arylboronic acids. | nih.gov |
Microwave-Assisted Reaction Techniques
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly, which can dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods. ajrconline.orgnih.gov This technology is a cornerstone of green chemistry and has been applied to nearly every type of organic reaction. rasayanjournal.co.in
For the synthesis of substituted benzoic acids, microwave assistance can be particularly beneficial:
Nitration: Microwave heating can facilitate the nitration of aromatic rings, sometimes in conjunction with solid acid catalysts like sulfated zeolites, thereby reducing the need for large volumes of corrosive acids. researchgate.netfrontiersin.org
Reduction: The reduction of aromatic nitro groups to amines is significantly accelerated under microwave conditions. rsc.org Catalytic transfer hydrogenation using catalysts like Pd/C with a hydrogen donor, or systems like formic acid with zeolites, can be completed in minutes instead of hours. koreascience.krresearchgate.net
Other Reactions: Fundamental reactions such as the hydrolysis of amides to form benzoic acids and esterification are also completed in significantly shorter times with microwave heating. ajrconline.orgrasayanjournal.co.in For example, the hydrolysis of benzamide (B126), which takes an hour with conventional reflux, can be completed in 7 minutes under microwave irradiation. rasayanjournal.co.in
Table 5: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Substrate | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Hydrolysis | Benzamide | Conventional Heating (Reflux) | 1 hour | Not specified | rasayanjournal.co.in |
| Microwave Irradiation | 7 min | 99% | |||
| Reductive Homocoupling | Nitro Monomer | Conventional Heating (85°C) | 30 min | 92% | rsc.org |
| Microwave Irradiation (140°C) | 5 min | 97% | |||
| Benzocaine Synthesis (Esterification) | p-Nitrobenzoic acid | Conventional Heating (Reflux) | 1 hour | Not specified | ajrconline.org |
| Microwave Irradiation | 15 min | Not specified |
Application of Green Chemistry Principles in Synthetic Pathways
The synthesis of this compound and its analogues is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more environmentally benign and efficient chemical processes. researchgate.netchegg.com Key among these are the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the employment of safer solvents and catalysts. researchgate.netchegg.comjocpr.com
In the context of synthesizing nitroaromatic compounds like the precursors to this compound, green chemistry principles focus on several key areas:
Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. primescholars.comnih.gov Traditional nitration reactions, which are fundamental to the synthesis of these compounds, often use a stoichiometric excess of nitric acid and a large volume of sulfuric acid as both a catalyst and a solvent. google.com This can lead to poor atom economy and the generation of significant acidic waste. nih.gov Addition and cycloaddition reactions are considered highly atom-economical as they incorporate all atoms from the starting materials into the product. nih.govnih.gov
Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can facilitate a single reaction multiple times, minimizing waste. chegg.com Research into the synthesis of related nitrobenzoic acids explores the use of various catalysts to improve reaction efficiency. For instance, the synthesis of 4-nitro-3-methylbenzoic acid can be achieved through the catalytic oxidation of 2,4-dimethylnitrobenzene using a catalyst system of transition metal oxides and N-containing organic compounds. google.com Similarly, the preparation of 2-chloro-4-fluoro-5-nitrobenzoyl chloride can be facilitated by catalysts like FeCl₃. google.com
Safer Solvents and Reaction Conditions: A primary goal is to avoid or replace hazardous solvents with more benign alternatives. researchgate.net Many syntheses of benzoic acid derivatives are performed in volatile organic compounds or large quantities of strong acids. google.compatsnap.com Green approaches favor solvent-free reactions or the use of safer solvents like water or ionic liquids, although the specific application to this compound synthesis requires further research. google.com Furthermore, running reactions at ambient temperature and pressure whenever possible reduces energy consumption. chegg.com The use of photochlorination at low temperatures in the synthesis of an analogue, 2-chloro-4-fluoro-5-nitrobenzoic acid, is an example of energy-saving process modification. google.com
Waste Prevention: It is preferable to prevent waste formation than to treat it afterward. chegg.com In nitration processes, this involves optimizing the reaction to reduce the formation of unwanted isomers and by-products. google.com For example, controlling the temperature during the nitration of o-chlorobenzoic acid is crucial to minimize the creation of undesired nitro-isomers. google.comprepchem.com Additionally, developing methods to recycle and reuse materials, such as the sulfuric acid used in nitration, is a key aspect of waste reduction. researchgate.net
The application of these principles to the synthesis of this compound involves a multi-step approach, focusing on the greening of both the initial nitration of a chlorobenzoic acid precursor and the subsequent reduction of the nitro group to an amine.
Optimization of Reaction Conditions and Solvent Systems for Yield Enhancement
The yield and purity of this compound are highly dependent on the precise control of reaction conditions during its synthesis. The primary route involves the nitration of a chlorobenzoic acid precursor, followed by the reduction of a nitro group. Optimizing parameters such as temperature, reactant ratios, catalysts, and solvent systems is critical for maximizing yield and minimizing the formation of impurities.
Nitration Step Optimization:
The nitration of chlorobenzoic acids is a key step in forming the precursors, such as 2-chloro-4-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid. Research has shown that reaction conditions significantly impact the yield and isomeric purity of the product.
Temperature Control: Temperature is a critical parameter. For the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid, maintaining a low temperature (below 0°C to 5°C) is crucial to prevent the formation of by-products like 2-chloro-3-nitro-benzoic acid. google.comprepchem.com One process specifies adding the nitrating mixture over several hours while keeping the temperature at 0-5°C, followed by extended agitation at the same temperature. google.com Conversely, higher temperatures (e.g., 50-70°C) can lead to lower yields of the desired product. google.com
Acid Concentration and Ratios: The ratio of sulfuric acid to the benzoic acid substrate is important for maintaining a manageable reaction slurry and ensuring effective agitation. google.com In the nitration of 2,5-dichlorobenzoic acid, a weight ratio of total sulfuric acid to the substrate of about 6.1-8.1:1 is required to keep the nitrated product in solution. google.com For the synthesis of 2-chloro-5-nitrobenzoic acid, one method employs a weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid between 3.5:1 and 4.5:1. patsnap.com
Reaction Time: Adequate reaction time is necessary for the completion of the nitration. In the synthesis of 2-chloro-5-nitrobenzoic acid, after the dropwise addition of nitric acid, the reaction mixture is held for an extended period to ensure no starting material remains. patsnap.comprepchem.com
The table below summarizes optimized conditions for the nitration of related chlorobenzoic acids.
| Parameter | Optimized Condition | Reactant | Product | Yield | Source |
| Temperature | 0-5 °C | o-Chlorobenzoic acid | 2-Chloro-5-nitrobenzoic acid | 70% | google.com |
| Temperature | < 0 °C | o-Chlorobenzoic acid | 2-Chloro-5-nitrobenzoic acid | 92% | prepchem.com |
| Temperature | 30-40 °C | o-Chlorobenzoic acid | 2-Chloro-5-nitrobenzoic acid | - | patsnap.com |
| Temperature | 50-55 °C | 2-Chloro-4-nitro-6-hydroxy-isopropylbenzene | 2-Chloro-4-nitrobenzoic acid | 91-93% | google.com |
| H₂SO₄:Substrate Ratio | 3.5:1 - 4.5:1 (w/w) | o-Chlorobenzoic acid | 2-Chloro-5-nitrobenzoic acid | - | patsnap.com |
Reduction and Isolation Optimization:
Following nitration, the nitro-intermediate is reduced to form the final amino acid. The isolation of this compound and its analogues is also a critical step for yield enhancement.
pH Control during Isolation: For the synthesis of the related 2-chloro-5-aminobenzoic acid, the pH of the solution after the reduction step is crucial for maximizing the separation of the desired product from impurities. An optimal pH range of 2.5 to 3.5, and more preferably 2.8 to 3.2, is recommended for precipitation. google.com This precise pH control allows for maximum recovery of the product while keeping impurities dissolved. google.com
Solvent Systems for Synthesis and Purification: The choice of solvent affects reaction rates and product purity. In the synthesis of derivatives of 2-chloro-4-nitrobenzoic acid, dimethylformamide (DMF) has been used as a solvent for reactions involving thionyl chloride to form the acyl chloride, followed by reaction with amines. nih.gov For purification, recrystallization from solvents like ethanol (B145695) or boiling water is often employed to remove impurities and isolate a pure product. prepchem.comrsc.org
The table below details findings on solvent and catalyst systems used in the synthesis of related compounds.
| Reaction Step | Solvent | Catalyst | Reactant | Product | Source |
| Acyl Chloride Formation | Dichloromethane | - | 2-Chloro-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzoyl chloride | rsc.org |
| Amide Formation | Dimethylformamide (DMF) | Thionyl Chloride/DMF | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | nih.gov |
| Esterification | Methanol (B129727) | Thionyl Chloride | 5-Amino-2-nitrobenzoic acid | 5-Amino-2-nitro-benzoic acid methyl ester | |
| Hydrolysis | Acidic Medium (e.g., H₂SO₄) | FeCl₃ | 2-Chloro-4-fluoro-5-nitrotrichloromethane benzene | 2-Chloro-4-fluoro-5-nitrobenzoic acid | google.com |
Derivatization Strategies and Synthesis of Novel Analogues of 5 Amino 2 Chloro 4 Nitrobenzoic Acid
Synthesis of N-Substituted Aminobenzoic Acid Derivatives
The amino group on the benzene (B151609) ring is a key site for derivatization, enabling the introduction of a wide array of substituents. The reactivity of this group can be modulated to form new carbon-nitrogen or nitrogen-heteroatom bonds. Common strategies include acylation, alkylation, and arylation.
For instance, the amino group can be acylated using acid chlorides or anhydrides to form N-acyl derivatives. Another significant approach involves the formation of N-aryl anthranilic acids. While traditionally synthesized via Ullmann condensation, modern methods utilize copper-catalyzed cross-coupling reactions to link anilines with halobenzoic acids. The reduction of a precursor like 2-chloro-5-nitrobenzoic acid provides the corresponding aminobenzoic acid, which can then be further functionalized. google.com The synthesis of N-substituted derivatives is often a crucial step for building more complex molecules. For example, the acetylated compound, 2-chloro-5-acetamino-toluene, was used as a precursor which was then oxidized to obtain the corresponding benzoic acid. google.com
The amino group can also be a precursor for other functionalities. Through diazotization using reagents like sodium nitrite (B80452) in an acidic medium, the amino group is converted into a diazonium salt. google.com This highly reactive intermediate can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents in its place.
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is one of the most versatile functional groups for derivatization, readily undergoing transformations to form esters, amides, and other related compounds.
Esterification of the carboxylic acid group is a fundamental transformation that can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com For nitro-substituted benzoic acids, direct esterification can be effectively carried out by heating a mixture of the acid and an alcohol with a suitable catalyst. google.com
A procedure for a related compound, 5-amino-2-nitro-benzoic acid, involves dissolving it in methanol (B129727), followed by the dropwise addition of thionyl chloride on an ice bath, and then refluxing the mixture. This method yields the corresponding methyl ester. Another approach involves heating a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol and sulfuric acid to produce the methyl ester derivative. chemicalbook.com
Table 1: Examples of Esterification Reactions on Related Benzoic Acids
| Carboxylic Acid Reactant | Alcohol | Catalyst / Reagent | Product |
| 5-Amino-2-nitro-benzoic acid | Methanol | Thionyl Chloride | 5-amino-2-nitro-benzoic acid methyl ester |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol | H₂SO₄ | Methyl 5-amino-2-chloro-4-fluorobenzoate (after subsequent reduction) chemicalbook.com |
| p-Nitrobenzoic acid | Glycerol | Sulfuric Acid | Glycerol mono-para-nitrobenzoate google.com |
| Adipic Acid | Ethanol (B145695) | Acid Catalyst | Ethyl Adipate masterorganicchemistry.com |
This table presents representative esterification reactions on structurally related benzoic acids to illustrate the chemical principles.
The conversion of the carboxylic acid to an amide is a critical reaction for creating analogues. This transformation typically involves the activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine. A common method is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov This intermediate readily reacts with a wide range of aliphatic, aromatic, or heterocyclic amines to yield the desired benzamide (B126) derivatives. nih.gov
For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first treating the corresponding benzoic acid with excess thionyl chloride to form the acyl chloride, which was then refluxed with various amines in DMF. nih.gov
Table 2: Synthesis of Amide Derivatives from a Related Benzoic Acid
| Carboxylic Acid Derivative | Amine Reactant | Reaction Conditions | Product Type | Reference |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Various anilines/amines | Reflux in DMF | N-(alkyl/aryl)-4-nitrobenzamide derivatives | nih.gov |
| 4-amino-5-chloro-2-methoxybenzoic acid | N,N-diethylethane-1,2-diamine | TiF₄, Toluene | Metoclopramide |
This table showcases the synthesis of amides from a functionally similar activated benzoic acid to demonstrate the amidation process.
Introduction of Sulfamoyl Moieties and Other Complex Substituents
The introduction of more complex functional groups, such as sulfamoyl moieties, significantly expands the structural diversity of the analogues. A sulfamoyl group (-SO₂NHR) can be installed on the aromatic ring through a multi-step sequence.
A general and effective route starts with the chlorosulfonation of the parent benzoic acid ring. For instance, 2-chloro-4-nitrobenzoic acid can be treated with chlorosulfonic acid to yield 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov This highly reactive sulfonyl chloride intermediate can then be reacted with various primary or secondary amines in a suitable solvent like DMF to produce a library of N-substituted sulfamoylbenzoic acid derivatives. nih.gov
Another pathway involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride catalyst to replace the diazonium group with a chlorine atom, yielding a 2-chloro-5-sulfamoylbenzoic acid. google.com
Table 3: Synthesis of Sulfamoyl Derivatives
| Starting Material | Key Reagents | Intermediate | Final Product Class | Reference |
| 2-chloro-4-nitro benzoic acid | 1. Chlorosulfonic Acid 2. p-chloro aniline (B41778) | 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | nih.gov |
| 2-amino-5-sulfamoylbenzoic acid | 1. Sodium Nitrite, HCl 2. Cupric Chloride | Diazonium Salt | 2-chloro-5-sulfamoylbenzoic acids | google.com |
This table illustrates established synthetic routes for introducing sulfamoyl groups onto related aromatic scaffolds.
Structure-Reactivity Relationship Studies in Derivative Synthesis
The synthesis of derivatives from a polysubstituted scaffold like 5-Amino-2-chloro-4-nitrobenzoic acid is governed by the electronic and steric effects of the existing substituents. These effects dictate the reactivity of the functional groups and the feasibility of certain transformations.
The aromatic ring is strongly deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups. Conversely, the amino (-NH₂) group is a powerful activating group. The interplay of these competing effects determines the regioselectivity of any further substitution on the ring.
In the synthesis of derivative libraries, structure-reactivity relationships become apparent. For example, in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was noted that the presence of electron-donating groups (like -CH₃) or electron-withdrawing groups (like -NO₂) on the N-aryl ring influenced the properties of the final compounds. nih.govresearchgate.net The steric hindrance from ortho-substituents on aniline reactants can also affect the yield and rate of amidation reactions.
Furthermore, the relative positions of the functional groups are critical. For example, in copper-catalyzed amination reactions, the presence of an ortho-carboxylate group is known to accelerate the substitution of a halogen at that position. This highlights how the inherent structure of the starting material directly influences the outcome and efficiency of derivatization reactions.
Advanced Spectroscopic Elucidation and Structural Characterization of 5 Amino 2 Chloro 4 Nitrobenzoic Acid and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds and functional groups it contains.
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of characteristic bonds. For 5-Amino-2-chloro-4-nitrobenzoic acid and its analogues, FT-IR spectra reveal key features of the amino, nitro, carboxylic acid, and chloro substituents.
The carboxylic acid group (–COOH) is readily identified by a strong, broad O–H stretching band, typically observed in the 2500–3300 cm⁻¹ range, and a very strong C=O stretching vibration, which appears between 1670 cm⁻¹ and 1710 cm⁻¹ for aromatic carboxylic acids. icm.edu.plrsc.org For instance, in 2-chlorobenzoic acid, the C=O stretch is noted at 1666-1670 cm⁻¹. icm.edu.pl The amino group (–NH₂) shows characteristic symmetric and asymmetric N–H stretching vibrations, usually found between 3300 cm⁻¹ and 3500 cm⁻¹. icm.edu.pl The nitro group (–NO₂) displays two prominent stretching vibrations: an asymmetric stretch typically in the 1506–1587 cm⁻¹ region and a symmetric stretch around 1302–1378 cm⁻¹. nih.gov The C–Cl stretching vibration is generally observed in the 800–550 cm⁻¹ range. icm.edu.pl
In derivatives where the carboxylic acid is converted to an amide, such as in 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, the N–H stretching of the amide bond appears in the 3294–3524 cm⁻¹ region, while the amide carbonyl (C=O) stretch is found between 1614–1692 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Carboxylic Acid (–COOH) | O–H Stretch | 2500–3300 (broad) | Benzoic Acid Derivatives icm.edu.pl |
| Carboxylic Acid (–COOH) | C=O Stretch | 1666–1710 | 2-Chlorobenzoic Acid, 4-Amino-2-chlorobenzoic Acid icm.edu.pl |
| Amino (–NH₂) | N–H Asymmetric & Symmetric Stretch | 3210–3529 | 4-Amino-2-chlorobenzoic Acid icm.edu.pl |
| Nitro (–NO₂) | Asymmetric Stretch | 1506–1587 | 2-chloro-4-nitrobenzamide Derivatives nih.gov |
| Nitro (–NO₂) | Symmetric Stretch | 1302–1378 | 2-chloro-4-nitrobenzamide Derivatives nih.gov |
| Amide (–CONH–) | N–H Stretch | 3294–3524 | 2-chloro-4-nitrobenzamide Derivatives nih.gov |
| Amide (–CONH–) | C=O Stretch | 1614–1692 | 2-chloro-4-nitrobenzamide Derivatives nih.gov |
| Aryl-Cl | C–Cl Stretch | 550–800 | 2-Chlorobenzoic Acid, 5-Amino-2-chlorobenzoic Acid icm.edu.pl |
Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. In the analysis of this compound derivatives, FT-Raman is effective for studying the carbon skeleton and certain substituent vibrations.
For related compounds like 2-chloro-4-nitroaniline, FT-Raman spectra have been successfully recorded and analyzed. researchgate.netresearchgate.net In 2-chloro-5-nitrobenzonitrile, C-Cl stretching vibrations are identified near 715 cm⁻¹, while deformation bands are also observed. researchgate.net The C-NO₂ stretching mode in this molecule is assigned a calculated value of 890 cm⁻¹. researchgate.net For benzonitrile (B105546) derivatives, ring C-CN deformations are reported at various points between 370 and 638 cm⁻¹. researchgate.net These studies on analogous structures provide a strong basis for interpreting the FT-Raman spectrum of this compound, where similar vibrations of the substituted benzene (B151609) ring would be expected.
| Vibrational Mode | Observed/Calculated Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|
| C–Cl Stretch | ~715 (Calculated) | 2-chloro-5-nitrobenzonitrile researchgate.net |
| C–NO₂ Stretch | ~890 (Calculated) | 2-chloro-5-nitrobenzonitrile researchgate.net |
| C–Cl Bending | 318 | 5-chloro-2-nitroaniline researchgate.net |
| N–H Bending (out-of-plane) | 812, 838 | 5-chloro-2-nitroaniline researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, the chemical environment of each proton and carbon atom can be determined, leading to a complete structural assignment.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the aromatic region of the spectrum is of particular interest. The molecule has two protons on the benzene ring, and their chemical shifts are influenced by the electronic effects of the surrounding substituents.
For comparison, in derivatives of 2-chloro-4-nitrobenzoic acid, the two aromatic protons typically appear as distinct signals, often as doublets due to coupling with each other. nih.gov For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide compounds, the two aromatic protons of the 2-chloro-4-nitrobenzoic acid moiety were observed around δ 8.50 ppm and δ 7.50 ppm. nih.gov In the fluorinated analogue, 2-chloro-4-fluoro-5-nitrobenzoic acid, the two aromatic protons are observed as doublets at δ 8.47 ppm and δ 7.58 ppm. google.com The proton of the carboxylic acid group (–COOH) is typically a broad singlet at a downfield chemical shift, often above δ 12.0 ppm in a DMSO-d₆ solvent, while the amine (–NH₂) protons would also produce a characteristic signal. rsc.org
| Proton Assignment | Chemical Shift (ppm) | Reference Compound | Solvent |
|---|---|---|---|
| Aromatic H | ~7.50 | 2-chloro-4-nitrobenzamide Derivative nih.gov | Not Specified |
| Aromatic H | ~8.50 | 2-chloro-4-nitrobenzamide Derivative nih.gov | Not Specified |
| C(3)H | 8.47 (d) | 2-chloro-4-fluoro-5-nitrobenzoic acid google.com | CDCl₃ |
| C(6)H | 7.58 (d) | 2-chloro-4-fluoro-5-nitrobenzoic acid google.com | CDCl₃ |
| Carboxyl (–COOH) | >12.0 (s) | General Benzoic Acids rsc.org | DMSO-d₆ |
¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, providing crucial data for structural confirmation. The typical range for aromatic carbons is δ 125–170 ppm, while the carboxyl carbon appears further downfield, usually between δ 165–190 ppm. oregonstate.edu
For 5-Amino-2-chlorobenzoic acid, ¹³C NMR data is available, providing a useful reference. chemicalbook.com Similarly, the spectrum for 2-chloro-4-nitrobenzoic acid has been documented. chemicalbook.com In derivatives of 2-chloro-4-nitrobenzoic acid, signals for the various carbons appear in a broad region from δ 17.72 to 168.51 ppm. nih.gov The chemical shifts for the six carbons of the benzene ring and the single carboxyl carbon of this compound can be predicted based on the additive effects of the chloro, amino, and nitro substituents on the base shifts of benzoic acid. Quaternary carbons, those without attached protons (e.g., C-1, C-2, C-4, C-5 in the target molecule), are typically weaker in intensity. oregonstate.edu
| Carbon Assignment | Typical Chemical Shift (ppm) | Reference Compound(s) |
|---|---|---|
| Carboxyl (–COOH) | 165–190 | General Carboxylic Acids, 2-amino-4-nitrobenzoic acid oregonstate.edunih.gov |
| Aromatic (C-Ar) | 125–170 | General Aromatic Compounds oregonstate.edu |
| C-Cl | 128–135 | 2-Chlorobenzoic acid, 3-Chlorobenzoic acid rsc.org |
| C-NO₂ | ~145 | 2,4,6-Trinitrotoluene nih.gov |
| C-NH₂ | Not Specified | - |
¹⁹F NMR spectroscopy is a highly specific and sensitive technique for the analysis of organofluorine compounds. For fluorinated analogues of this compound, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atom. google.com
In the ¹⁹F NMR spectrum of 2-chloro-4-fluoro-5-nitrobenzoic acid, a singlet is observed at δ -110.92 ppm, which is characteristic of the fluorine atom attached to the aromatic ring. google.com This technique provides unambiguous evidence for the incorporation of fluorine into the molecular structure, which would be difficult to ascertain by other spectroscopic means.
| Fluorine Assignment | Chemical Shift (ppm) | Reference Compound | Solvent |
|---|---|---|---|
| Aryl-F | -110.92 (s) | 2-chloro-4-fluoro-5-nitrobenzoic acid google.com | CDCl₃ |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is an indispensable tool in modern analytical chemistry, offering unparalleled capabilities for determining the molecular weight and elemental composition of compounds, as well as for elucidating their chemical structures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the mass-to-charge ratio (m/z) of ions, which in turn allows for the unambiguous determination of the elemental formula of a compound. For "this compound" (C7H5ClN2O4), the theoretical exact mass can be calculated with high precision.
Theoretical Exact Mass Calculation:
| Atom | Quantity | Atomic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |
| Total | 215.993786 |
The ability of HRMS to measure the m/z value to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental compositions. An experimentally determined mass that closely matches the theoretical exact mass provides strong evidence for the identity of "this compound".
Expected Fragmentation Patterns:
In mass spectrometry, molecules often fragment in predictable ways. For "this compound," key fragmentation pathways would likely involve the loss of small, stable neutral molecules. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 Da) and a carboxyl group (-COOH, 45 Da). libretexts.org The presence of the nitro group (-NO2, 46 Da) and the amino group (-NH2, 16 Da) also provides characteristic fragmentation routes. The fragmentation of protonated amino acids often involves the loss of water (H2O) and carbon monoxide (CO). nih.gov The cleavage of the carbon-chlorine bond is another possibility.
Hypothetical HRMS Fragmentation Data for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 215.9938 | 198.9887 | -OH | [M-OH]⁺ |
| 215.9938 | 170.9982 | -COOH | [M-COOH]⁺ |
| 215.9938 | 169.9977 | -NO₂ | [M-NO₂]⁺ |
| 215.9938 | 199.9778 | -NH₂ | [M-NH₂]⁺ |
| 170.9982 | 124.9993 | -NO₂ | [M-COOH-NO₂]⁺ |
Note: The m/z values are theoretical and would be confirmed by experimental HRMS data.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, assessing the purity of compounds, and providing quantitative information. Current time information in Boston, MA, US.
For "this compound," a reversed-phase LC method would typically be employed, where the compound is separated based on its polarity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
Following separation by LC, the eluent is introduced into the mass spectrometer. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain m/z range or in selected ion monitoring (SIM) mode to look for the specific m/z of the target compound, increasing sensitivity and selectivity.
Typical LC-MS Parameters:
| Parameter | Value |
| LC Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient from high aqueous to high organic content |
| Flow Rate | 0.2 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |
| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
The purity of a "this compound" sample can be assessed by examining the chromatogram for the presence of other peaks. The area under the main peak corresponding to the target compound, relative to the total area of all peaks, provides a quantitative measure of its purity.
Integration of Spectroscopic Data with Theoretical Computations for Enhanced Confidence
To achieve the highest level of confidence in the structural elucidation of "this compound" and its derivatives, experimental data from techniques like mass spectrometry are often integrated with theoretical computations. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure and properties of molecules. researchgate.net
By creating a computational model of the "this compound" molecule, researchers can calculate various properties, including:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Properties: Such as the distribution of electron density, which can help in predicting sites of reactivity and fragmentation in mass spectrometry.
NMR Chemical Shifts: Theoretical chemical shifts can be compared with experimental NMR data for further structural validation.
The process involves comparing the theoretically predicted data with the experimental results. A strong correlation between the computed and observed spectroscopic data significantly strengthens the structural assignment. For instance, DFT calculations can help to rationalize the observed fragmentation patterns in the mass spectrum by calculating the energies of different potential fragment ions, thereby indicating the most likely fragmentation pathways. This integrated approach of combining empirical evidence with theoretical modeling provides a robust and comprehensive characterization of the molecule.
Computational and Theoretical Chemistry Investigations of 5 Amino 2 Chloro 4 Nitrobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound at the electronic level. These methods use the principles of quantum mechanics to model molecules and compute their properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is often employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms in three-dimensional space.
The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively solves the Kohn-Sham equations to minimize the total energy of the system, adjusting the atomic coordinates until a stationary point on the potential energy surface is found. This optimized structure corresponds to the most stable conformation of the molecule. For related nitrobenzoic acid derivatives, DFT calculations have been successfully used to predict and rationalize their structures.
Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the calculation of various properties such as the distribution of electron density, dipole moment, and the energies of molecular orbitals, which are crucial for understanding the molecule's behavior and reactivity. For instance, studies on similar compounds like 2-amino-4-chlorobenzonitrile (B1265954) have utilized DFT to analyze electronic structures and spectroscopic data. analis.com.my
Table 1: Optimized Geometry Parameters (Illustrative) This table is illustrative. Specific data for 5-Amino-2-chloro-4-nitrobenzoic acid is not available in the searched literature.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (aromatic) | Data not available | ||
| C-N (amino) | Data not available | ||
| C-N (nitro) | Data not available | ||
| C-Cl | Data not available | ||
| C-C (carboxyl) | Data not available | ||
| O-H (carboxyl) | Data not available | ||
| C-C-C (aromatic) | Data not available | ||
| C-C-N (amino) | Data not available | ||
| O-N-O (nitro) | Data not available |
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional (e.g., B3LYP, M06-2X) approximates the exchange and correlation energy of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For molecules containing various functional groups and heteroatoms like this compound, a flexible basis set is required to accurately describe the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. researchgate.net The "++" indicates the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms and hydrogen, respectively, allowing for more flexibility in the orbital shapes. The selection of an appropriate basis set is a critical step, as demonstrated in computational studies of similar molecules like 5-amino-2-nitrobenzoic acid and 5-amino-2-chlorobenzoic acid. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energies of these orbitals, EHOMO and ELUMO, are crucial indicators of a molecule's reactivity. A high EHOMO value suggests a greater tendency to donate electrons, indicating nucleophilic character. A low ELUMO value implies a greater ability to accept electrons, indicating electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is an important parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Frontier Molecular Orbital Energies (Illustrative) This table is illustrative. Specific data for this compound is not available in the searched literature.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. These descriptors provide a more detailed picture of the molecule's behavior in chemical reactions.
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2
Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution. S = 1 / (2η)
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)
These descriptors are routinely calculated in computational studies to compare the reactivity of different molecules.
Table 3: Global Reactivity Descriptors (Illustrative) This table is illustrative. Specific data for this compound is not available in the searched literature.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
Prediction and Analysis of Vibrational Frequencies and Modes
Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes.
The calculation of vibrational frequencies is typically performed after geometry optimization. The results provide a set of normal modes and their corresponding frequencies. However, theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the calculated frequencies are usually scaled by an empirical factor to improve agreement with experimental data. scirp.org For related molecules like 5-amino-2-chlorobenzoic acid and 5-amino-2-nitrobenzoic acid, vibrational frequencies have been calculated and compared with experimental FT-IR and FT-Raman spectra to provide detailed assignments of the vibrational modes. researchgate.netnih.gov
Table 4: Selected Predicted Vibrational Frequencies (Illustrative) This table is illustrative. Specific data for this compound is not available in the searched literature.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic acid) | Data not available |
| N-H stretch (Amino) | Data not available |
| C=O stretch (Carboxylic acid) | Data not available |
| NO₂ asymmetric stretch | Data not available |
| NO₂ symmetric stretch | Data not available |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a powerful lens to examine the dynamic nature of this compound, providing a deeper understanding of its structural stability and interaction capabilities.
Conformational analysis is fundamental to understanding the three-dimensional structure and stability of this compound. The molecule's conformation is determined by the spatial arrangement of its atoms, which can be influenced by rotation around single bonds. The stability of different conformers is primarily governed by steric and electronic effects.
The primary factors influencing the conformational landscape of this molecule are the rotational barriers around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bonds of the amino and nitro groups. The planarity of the benzene ring is largely maintained, but the substituents can rotate relative to the ring.
Key Conformational Considerations:
Carboxylic Acid Group Orientation: The -COOH group can orient itself in different planes relative to the benzene ring. The most stable conformation typically involves a planar arrangement to maximize resonance stabilization, but this can be hindered by steric clashes with adjacent substituents. In the case of this compound, the chlorine atom at the ortho position (position 2) can cause steric hindrance, potentially leading to a non-planar orientation of the carboxylic acid group.
Amino and Nitro Group Orientations: The -NH2 and -NO2 groups also exhibit rotational freedom. The amino group is generally planar, while the nitro group can twist out of the plane of the benzene ring. The extent of this twisting is a balance between resonance stabilization (favoring planarity) and steric repulsion with neighboring groups.
Intramolecular Hydrogen Bonding: A significant factor in the conformational preference can be the formation of intramolecular hydrogen bonds. In this compound, a hydrogen bond could potentially form between the amino group and the nitro group, or between the carboxylic acid proton and the nitro group's oxygen. However, the formation of a seven-membered ring for an intramolecular hydrogen bond between the ortho-nitro group and the carboxylic acid is generally less favorable than a six-membered ring. In some substituted benzoic acids, intramolecular hydrogen bonds have been found to moderately affect acidity and conformation. researchgate.net
Molecular dynamics simulations can further elucidate the stability of these conformations over time by simulating the atomic movements. These simulations can reveal the most populated conformational states and the energy barriers between them. For instance, simulations of related aminobenzoic acid derivatives have shown that both steric and stereoelectronic factors determine the relative stability of different conformers. nih.gov
Table 1: Predicted Torsional Angles and Relative Energies of Key Conformers
| Conformer | Dihedral Angle (C1-C2-C-OOH) | Dihedral Angle (C3-C4-N-O) | Predicted Relative Energy (kcal/mol) | Stability Notes |
| A | ~0° | ~0° | 0.0 | Planar, potential for maximum resonance, but high steric strain. |
| B | ~45° | ~20° | -1.2 | Non-planar, reduced steric strain between Cl and COOH. |
| C | ~90° | ~30° | -0.5 | Perpendicular COOH, minimizes steric hindrance but loses resonance. |
Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted benzoic acids. Precise values would require specific quantum mechanical calculations for this compound.
The prediction of intermolecular interactions is crucial for understanding how this compound molecules interact with each other and with other molecules, which is fundamental for predicting its crystal structure, solubility, and biological activity. The functional groups present—amino, chloro, nitro, and carboxylic acid—all contribute to a complex network of potential non-covalent interactions.
Types of Predicted Intermolecular Interactions:
Hydrogen Bonding: This is expected to be the most significant intermolecular interaction. The carboxylic acid group is a strong hydrogen bond donor (-COOH) and acceptor (C=O). The amino group (-NH2) is also a good hydrogen bond donor. The nitro group (-NO2) acts as a hydrogen bond acceptor. In the solid state, it is highly likely that strong O-H···O hydrogen bonds will form between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers, a common motif in carboxylic acids. researchgate.net Additionally, N-H···O hydrogen bonds between the amino group of one molecule and the nitro or carboxylic group of another are also probable. researchgate.net
Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site, such as the oxygen atoms of the nitro or carboxylic acid groups of a neighboring molecule. Studies on molecular salts of 2-chloro-4-nitrobenzoic acid have shown the presence of halogen bonds in their crystal structures. acs.org
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions contribute to the stability of the crystal lattice. The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro) substituents can influence the nature of these stacking interactions.
Computational methods like Density Functional Theory (DFT) combined with techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. For example, studies on copper(II) chloro-benzoato complexes have utilized Hirshfeld surface analysis to reveal the interplay of various non-covalent interactions in stabilizing the crystal lattice. researchgate.net
Table 2: Predicted Intermolecular Interaction Partners
| Donor Group | Acceptor Group | Interaction Type | Predicted Strength |
| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Hydrogen Bond | Strong |
| Carboxylic Acid (-OH) | Nitro Group (-NO2) | Hydrogen Bond | Moderate |
| Amino Group (-NH) | Carboxylic Acid (C=O) | Hydrogen Bond | Moderate |
| Amino Group (-NH) | Nitro Group (-NO2) | Hydrogen Bond | Moderate-Weak |
| Chlorine (-Cl) | Nitro Group (-O) | Halogen Bond | Weak |
| Aromatic Ring (π-system) | Aromatic Ring (π-system) | π-π Stacking | Moderate |
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The EPS map displays regions of positive and negative electrostatic potential on the electron density surface of the molecule.
For this compound, the EPS map is expected to show distinct regions of varying potential due to the presence of diverse functional groups:
Negative Potential Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. The most negative potential is anticipated to be located around the oxygen atoms of the carboxylic acid and nitro groups, making them prime sites for hydrogen bonding and interactions with electrophiles. The amino group, while electron-donating to the ring, will also have a region of negative potential associated with the lone pair of electrons on the nitrogen atom.
Positive Potential Regions (Blue/Green): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the carboxylic acid and amino groups will exhibit strong positive potentials, highlighting their role as hydrogen bond donors. The region around the chlorine atom might also show a positive potential (σ-hole), making it a potential site for halogen bonding. Studies on nitroaromatic compounds have shown that the presence of strongly positive electrostatic potential maxima on their molecular surfaces can be related to their reactivity. tandfonline.comtandfonline.com
Aromatic Ring: The electrostatic potential of the benzene ring itself will be influenced by the attached substituents. The electron-withdrawing nitro and chloro groups will generally decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. Conversely, the electron-donating amino group will increase the electron density at the ortho and para positions relative to itself.
Following a comprehensive search for scientific literature, it has been determined that there is no available crystallographic data specifically for the compound This compound .
Extensive searches for single-crystal X-ray diffraction studies, analyses of supramolecular interactions, and reports on the formation of molecular salts or co-crystals for this exact molecule have not yielded any specific results. The scientific literature provides information on various isomers, such as 2-chloro-4-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid, but data pertaining to the atomic arrangement and solid-state chemistry of this compound itself is not present in the accessed resources.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline, as the foundational research findings for this specific compound are not publicly available.
Crystallographic Analysis and Solid State Chemistry of 5 Amino 2 Chloro 4 Nitrobenzoic Acid and Its Adducts
Formation and Characterization of Molecular Salts and Co-crystals
Co-crystallization Strategies for Enhanced Material Properties
There is no available scientific literature detailing the use of 5-Amino-2-chloro-4-nitrobenzoic acid in co-crystallization studies. Research in crystal engineering often employs co-formers to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility, stability, and bioavailability. However, studies involving this compound as either an active ingredient or a co-former have not been published.
In contrast, extensive research has been conducted on its parent compound, 2-chloro-4-nitrobenzoic acid . This compound has been successfully used as a co-former to create a series of binary complexes, including three co-crystals and two molecular salts, with various pharmaceutically relevant compounds like isonicotinamide. chemicalbook.comnih.gov These studies analyze the heteromeric hydrogen-bonded interactions that drive the formation of new solid phases. chemicalbook.com Similarly, molecular salts of 2-chloro-4-nitrobenzoic acid with several aminobenzoic acid and pyridine (B92270) derivatives have been synthesized and characterized to understand the role of non-bonded interactions, including halogen bonds, in their supramolecular structures. acs.org
Polymorphism and Pseudopolymorphism Investigations in Related Systems
No studies on the polymorphism or pseudopolymorphism of this compound have been reported in the peer-reviewed literature. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of pharmaceutical science, as different polymorphs can exhibit distinct physical properties.
Investigations into related systems offer some insight into the solid-state behavior of substituted nitrobenzoic acids. For instance, the parent compound, 2-chloro-4-nitrobenzoic acid , is known to be dimorphic, and its two polymorphic forms have been structurally characterized. acs.org Another related compound, 5-amino-2-nitrobenzoic acid , has been characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system where molecules form cyclic dimers through intermolecular hydrogen bonds. chemicalbook.com However, this information pertains to molecules that are structurally different from this compound, and these findings cannot be directly extrapolated.
Due to the lack of specific experimental data, no data tables for crystallographic parameters or co-crystallization experiments for this compound can be generated.
Chemical Reactivity and Mechanistic Studies of 5 Amino 2 Chloro 4 Nitrobenzoic Acid
Investigation of Electrophilic Aromatic Substitution Pathways
The reactivity of 5-Amino-2-chloro-4-nitrobenzoic acid in electrophilic aromatic substitution (SEAr) is dictated by the combined electronic effects of its four substituents: an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a carboxylic acid (-COOH) group. These groups modulate the electron density of the aromatic ring and direct incoming electrophiles to specific positions. wikipedia.orglibretexts.org
Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing. libretexts.org
Amino (-NH₂) Group: A strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho-, para-director. masterorganicchemistry.comscispace.com
Chloro (-Cl) Group: A deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is considered an ortho-, para-director because its lone pairs can donate electron density through resonance (+R effect), stabilizing the cationic intermediate (arenium ion) formed during ortho and para attack. libretexts.orglibretexts.org
Nitro (-NO₂) Group: A strongly deactivating group due to strong inductive and resonance electron-withdrawing effects (-I, -R effects). It is a meta-director. libretexts.orglibretexts.org
Carboxylic Acid (-COOH) Group: A deactivating group that withdraws electron density from the ring, primarily through an inductive effect, and is a meta-director. libretexts.org
In this compound, the positions on the ring are C1-COOH, C2-Cl, C3-H, C4-NO₂, C5-NH₂, and C6-H. The two available positions for substitution are C3 and C6. The directing influences of the existing substituents on these positions are as follows:
For position C3: It is ortho to the -Cl group and meta to the -NH₂ and -COOH groups.
For position C6: It is ortho to the -NH₂ and -COOH groups and meta to the -Cl and -NO₂ groups.
The amino group is the most powerful activating group present and will dominate the directing effects. masterorganicchemistry.com It strongly favors substitution at its ortho (C6) and para (C4, already substituted) positions. The C6 position is therefore the most likely site for electrophilic attack. Although the C6 position is also ortho to the deactivating carboxylic acid group, the powerful activating effect of the amino group is expected to overcome this. The chloro group's ortho-directing effect would favor C3, but its influence is weaker than the amino group's. The two meta-directing groups (-NO₂ and -COOH) further deactivate the entire ring, meaning that harsh reaction conditions would likely be required for any electrophilic substitution to occur. wikipedia.org
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|---|
| -NH₂ | C5 | +R >> -I | Strongly Activating | Ortho, Para |
| -Cl | C2 | -I > +R | Deactivating | Ortho, Para |
| -NO₂ | C4 | -R, -I | Strongly Deactivating | Meta |
| -COOH | C1 | -I, -R | Deactivating | Meta |
Nucleophilic Aromatic Substitution Reactions Involving Chlorine and Nitro Groups
Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com
In this compound, the chlorine atom at C2 is a potential leaving group. The ring is highly activated for SNAr at this position due to:
The nitro group at the para position (C4 relative to C2 is not correct, it is meta. However, the nitro group at C4 is para to the C1-COOH and ortho to the C5-NH2. Let's re-evaluate. The chlorine is at C2. The nitro group is at C4. They are meta to each other. The amino group is at C5, which is para to the chlorine. The COOH is at C1, which is ortho to the chlorine). Let's re-examine the structure. C1-COOH, C2-Cl, C3-H, C4-NO2, C5-NH2, C6-H. The leaving group is -Cl at C2. The -NO2 group is at C4, which is meta. The -NH2 group is at C5, which is meta. The -COOH group is at C1, which is ortho.
Correction: The reactivity in SNAr is primarily enhanced by electron-withdrawing groups ortho and para to the leaving group. ck12.org In this molecule, the leaving group is the chlorine at C2.
The carboxylic acid group is at the ortho position (C1).
The nitro group is at the meta position (C4).
The nitro group itself can also be a leaving group in some SNAr reactions, although this is less common than halide displacement. In a study on the microbial degradation of the related compound 2-chloro-4-nitrobenzoic acid, metabolism was initiated by oxidative ortho dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid, demonstrating the susceptibility of the C-Cl bond to nucleophilic attack. nih.gov
Table 2: Potential Nucleophilic Aromatic Substitution Reactions at C2
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Hydroxide | NaOH | 5-Amino-2-hydroxy-4-nitrobenzoic acid |
| Alkoxide | NaOR | 5-Amino-2-alkoxy-4-nitrobenzoic acid |
| Ammonia | NH₃ | 2,5-Diamino-4-nitrobenzoic acid |
| Amine | RNH₂ | 5-Amino-2-(alkylamino)-4-nitrobenzoic acid |
Diazotization and Subsequent Transformations of the Amino Group
The primary aromatic amino group at C5 can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C). byjus.commasterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com
This two-step sequence provides a powerful synthetic route to introduce a range of functional groups onto the aromatic ring that are not easily accessible through other methods. researchgate.net Key transformations of the diazonium salt derived from this compound include the Sandmeyer and Schiemann reactions. masterorganicchemistry.com
Table 3: Transformations of the Diazonium Salt of this compound
| Reaction Name | Reagent(s) | Resulting Substituent at C5 |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| Sandmeyer Reaction | CuBr / HBr | -Br |
| Sandmeyer Reaction | CuCN / KCN | -CN |
| Gattermann Reaction | Cu powder / HBr | -Br |
| Replacement by Iodide | KI | -I |
| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |
| Replacement by Hydroxyl | H₂O, H⁺, Heat | -OH |
| Reduction (Deamination) | H₃PO₂ | -H |
Reduction and Oxidation Chemistry of the Nitro and Amino Functionalities
The nitro and amino groups on the molecule are redox-active and can undergo a variety of reduction and oxidation reactions.
Reduction of the Nitro Group The nitro group at C4 is readily reduced to a primary amino group (-NH₂). This transformation is one of the most common and useful reactions of nitroaromatics as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A wide range of reducing agents can accomplish this conversion. wikipedia.orgchemeurope.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a very effective method. masterorganicchemistry.comcommonorganicchemistry.com
Metals in Acid: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are commonly used. masterorganicchemistry.comcommonorganicchemistry.com A process for reducing 2-chloro-5-nitro-benzoic acid using an iron reduction medium has been patented. google.com
Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite can also be employed for this reduction. masterorganicchemistry.com
Partial reduction of the nitro group to intermediate oxidation states, such as a hydroxylamine (-NHOH) or a nitroso (-NO) group, is also possible with specific reagents and controlled reaction conditions. wikipedia.org
Oxidation of the Amino Group The amino group at C5 can be oxidized, although this can be less straightforward than nitro reduction and may lead to a mixture of products or polymerization. Common oxidizing agents like peroxyacids (e.g., peracetic acid) can convert aromatic amines into nitroso or nitro compounds. mdpi.com The oxidation likely proceeds through a nitroso intermediate. mdpi.com Metal-catalyzed reactions can also be used to oxidize amino groups. nih.gov
Table 4: Common Redox Reactions of the Functional Groups
| Functional Group | Transformation | Reagent Examples | Product Functional Group |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | H₂/Pd-C; Fe/HCl; SnCl₂ | Amino (-NH₂) |
| Nitro (-NO₂) | Partial Reduction | Zn/NH₄Cl | Hydroxylamine (-NHOH) |
| Amino (-NH₂) | Oxidation | Peracetic acid; H₂O₂ | Nitroso (-NO) or Nitro (-NO₂) |
Kinetic and Mechanistic Investigations of Key Transformations
While specific kinetic data for reactions of this compound are not extensively documented in the literature, the mechanisms of its key transformations are well-established for analogous aromatic systems.
Nucleophilic Aromatic Substitution (SNAr): This reaction also proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-limiting, is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgnih.gov The presence of electron-withdrawing groups ortho and/or para to the site of attack is crucial for stabilizing this intermediate and lowering the activation energy. libretexts.org The second, faster step is the loss of the leaving group (e.g., Cl⁻) to regenerate the aromatic ring. nih.gov
Diazotization: The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine after deprotonation. byjus.com A series of protonation and deprotonation steps follows, leading to the elimination of a water molecule to form the stable aryl diazonium ion. byjus.com
A study on the degradation kinetics of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. found that 20 mM of the compound was completely degraded within 28 to 32 hours, indicating that biochemical transformations, in this case involving nucleophilic substitution, can proceed at measurable rates. nih.gov
Influence of Substituent Effects on Reaction Pathways
The regioselectivity and rate of virtually all reactions involving this compound are governed by the interplay of the electronic properties of its four distinct substituents.
For nucleophilic substitution , the effects of the substituents are complementary. The SNAr pathway is activated by electron-withdrawing groups. ck12.org The carboxylic acid (ortho to Cl) and nitro group (meta to Cl) both withdraw electron density, making the carbon at C2 highly electrophilic and susceptible to attack by nucleophiles. Thus, the same groups that deactivate the ring for electrophilic attack activate it for nucleophilic substitution. libretexts.org
The reactivity of the individual functional groups is also influenced by the others. For instance, the acidity of the carboxylic acid and the basicity of the amino group are modulated by the electron-withdrawing nature of the chloro and nitro substituents. Similarly, the ease of reduction of the nitro group can be affected by the electronic state of the ring. This complex interplay makes this compound a versatile substrate whose reaction pathways can be selectively chosen based on the reaction conditions and reagents employed.
Table 5: Contrasting Influence of Substituents on Aromatic Substitution Pathways
| Pathway | Favorable Substituents | Role of Substituents on this compound |
|---|---|---|
| Electrophilic (SEAr) | Electron-donating (activating) | -NH₂ promotes reaction; -Cl, -NO₂, -COOH inhibit reaction. |
| Nucleophilic (SNAr) | Electron-withdrawing (deactivating) | -COOH and -NO₂ promote reaction at C2; -NH₂ may slightly inhibit. |
Advanced Applications of 5 Amino 2 Chloro 4 Nitrobenzoic Acid in Synthetic Chemistry
Utilization as a Versatile Building Block in Organic Synthesis
The utility of substituted nitrobenzoic acids as foundational materials in organic synthesis is well-established. The different functional groups on the aromatic ring can be selectively targeted to build complex molecular architectures. For instance, the nitro group can be reduced to an amine, the carboxylic acid can undergo esterification or amidation, and the chlorine atom can be substituted via nucleophilic aromatic substitution.
A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid , serves as a multi-reactive building block for synthesizing a variety of nitrogen-containing heterocyclic compounds. nih.gov Through a process involving immobilization on a resin, substitution of the chlorine, reduction of the nitro group, and subsequent cyclization, scaffolds such as benzimidazoles, quinoxalinones, and benzodiazepinediones can be prepared. nih.gov Similarly, 2-Chloro-4-nitrobenzoic acid is a common intermediate that can be readily converted into its more reactive acyl chloride derivative using reagents like thionyl chloride, which facilitates further reactions. guidechem.com The presence of both a chlorine atom and a nitro group, which are strong electron-withdrawing groups, significantly increases the acidity of the carboxylic acid compared to benzoic acid itself. guidechem.com
The general reactivity of these related compounds suggests that 5-Amino-2-chloro-4-nitrobenzoic acid could also serve as a versatile starting material for constructing complex molecules by sequentially or selectively reacting its functional groups.
Precursor in the Synthesis of Pharmacologically Relevant Chemical Scaffolds
Substituted nitrobenzoic acids are crucial starting materials in medicinal chemistry for the development of new therapeutic agents. Their derivatives often form the core structure of various biologically active molecules.
For example, derivatives of 2-chloro-4-nitrobenzoic acid have been used to synthesize novel benzamide (B126) compounds evaluated for their potential as antidiabetic agents. nih.gov In one study, 2-chloro-4-nitrobenzoic acid was converted into a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which showed inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to managing type 2 diabetes. nih.gov
Another isomer, 2-Chloro-5-nitrobenzoic acid , is used as an intermediate in producing the anti-diarrheal agent and is a known impurity of the anti-inflammatory drug Mesalazine. arveelabs.comsigmaaldrich.com Furthermore, scaffolds based on 5-chloro-2-hydroxybenzoic acid (a related structure) have been used to synthesize sulfonamides with significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These examples highlight the importance of the substituted chloronitrobenzoic acid framework in generating pharmacologically active compounds.
| Starting Isomer | Synthesized Scaffold/Derivative | Potential Pharmacological Application | Source |
|---|---|---|---|
| 2-Chloro-4-nitrobenzoic acid | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic (α-glucosidase inhibitor) | nih.gov |
| 2-Chloro-5-nitrobenzoic acid | Intermediate for an anti-diarrheal agent | Anti-diarrheal | arveelabs.com |
| 5-Chloro-2-hydroxybenzoic acid | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Antimicrobial | nih.gov |
Role in Agrochemicals Development
The development of new and effective crop protection products often relies on novel chemical intermediates. Substituted benzoic acids are a key class of compounds used in the synthesis of modern agrochemicals.
For instance, the isomer 2-Chloro-5-nitrobenzoic acid is a known intermediate in the manufacturing of the herbicide Butafenacil. arveelabs.com Butafenacil is a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor used for broad-spectrum weed control. Another related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid , is an important intermediate for the pesticide saflufenacil, which also functions as a PPO inhibitor. google.com The synthesis pathway for this fluorinated analog involves the nitration and subsequent oxidation of 2-chloro-4-fluorotoluene. google.com The structural similarities suggest that this compound could potentially be explored for creating new agrochemical candidates.
Formation and Design of Coordination Compounds and Polymers
The carboxylic acid group and the nitrogen and oxygen atoms of the amino and nitro groups make aminonitrobenzoic acids excellent candidates for use as ligands in coordination chemistry. These ligands can bind to metal ions to form coordination complexes and polymers, including metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation.
Research has shown that the related isomer 2-Chloro-5-nitrobenzoic acid can act as a ligand to form a one-dimensional coordination polymer with Europium(III) ions that exhibits red luminescence. sigmaaldrich.com Additionally, 2-chloro-4-nitrobenzoic acid has been successfully used as a coformer in the creation of pharmaceutical cocrystals and molecular salts with other compounds. researchgate.net These studies demonstrate the ability of chloronitrobenzoic acids to participate in forming highly ordered, crystalline supramolecular structures through hydrogen bonding and other intermolecular interactions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
